4-Bromo-5H-dibenzo[a,d]cyclohepten-5-one (frequently designated in literature as 10-bromo-5H-dibenzo[a,d]cyclohepten-5-one) is a highly functionalized tricyclic ketone serving as a critical building block in pharmaceutical manufacturing and advanced materials synthesis. Featuring a rigid dibenzosuberenone core with a strategically positioned vinylic bromide, it provides an essential electrophilic site for cross-coupling and nucleophilic substitution [1]. This compound is the definitive precursor for synthesizing the NMDA receptor antagonist MK-801 (Dizocilpine) and specific nortriptyline metabolites. Furthermore, its rigid geometry and reactive ketone handle make it a preferred starting material for ring-expansion reactions yielding strained cyclooctynes for bioorthogonal click chemistry .
Substituting 4-Bromo-5H-dibenzo[a,d]cyclohepten-5-one with its unbrominated parent, dibenzosuberenone (CAS 2222-33-5), or saturated analogs fundamentally disrupts downstream synthetic pathways. The unbrominated parent lacks the necessary leaving group for direct amination or palladium-catalyzed cross-coupling, preventing the installation of piperazine rings required for MK-801 synthesis [1]. Conversely, utilizing the saturated 10,11-dibromo precursor requires an additional, yield-reducing dehydrobromination step that complicates process scale-up and introduces corrosive reagents[2]. The specific vinylic bromide in this exact compound provides a unique balance of stability and reactivity that cannot be replicated by generic tricyclic scaffolds.
In the synthesis of the NMDA receptor antagonist MK-801, 4-Bromo-5H-dibenzo[a,d]cyclohepten-5-one undergoes direct reaction with N-methylpiperazine using potassium tert-butoxide. This vinylic halide substitution directly yields 10-(N-methylpiperazin-1-yl)-5H-dibenzo[a,d]cyclohepten-5-one [1]. The unbrominated parent compound (dibenzosuberenone) yields 0% for this transformation under identical conditions, as it lacks the essential electrophilic leaving group.
| Evidence Dimension | Yield of 10-(N-methylpiperazin-1-yl) intermediate |
| Target Compound Data | High conversion via direct nucleophilic substitution |
| Comparator Or Baseline | Dibenzosuberenone (Unbrominated parent) (0% yield) |
| Quantified Difference | Absolute requirement of the bromine substituent for C-N bond formation |
| Conditions | N-methylpiperazine, KOtBu, refluxing tert-butanol |
Procurement of the brominated derivative is strictly mandatory for the established synthetic route to MK-801 and related neuroactive piperazine derivatives.
The synthesis of highly strained eight-membered alkynes, such as 11,12-didehydrodibenzo[a,e]cycloocten-5(6H)-one used in copper-free click chemistry, relies on the specific reactivity of 4-Bromo-5H-dibenzo[a,d]cyclohepten-5-one. The compound undergoes a highly regioselective carbene insertion with trimethylsilyldiazomethane (Me3SiCHN2) . Attempting this sequence with the saturated 10,11-dibromo precursor fails to provide the necessary double bond geometry required for the subsequent elimination steps, making the mono-bromo enone the exclusive viable precursor for this synthesis.
| Evidence Dimension | Viability as a precursor for cyclooctyne ring expansion |
| Target Compound Data | Undergoes selective carbene insertion to yield the 8-membered ring |
| Comparator Or Baseline | 10,11-dibromo-10,11-dihydro analog (Fails to yield the target strained alkyne) |
| Quantified Difference | Enables the critical ring expansion step that is structurally impossible with saturated analogs |
| Conditions | Reaction with Me3SiCHN2 followed by elimination |
For materials scientists developing DIBO/DIFBO analogs for click chemistry, this specific brominated ketone is the only structurally viable starting material.
4-Bromo-5H-dibenzo[a,d]cyclohepten-5-one is typically synthesized via the dehydrobromination of 10,11-dibromo-10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-one using KOH in methanol[1]. Procuring the already-eliminated 4-bromo compound eliminates a highly corrosive, yield-limiting step from the downstream workflow. This pre-installed vinylic bromide is stable for long-term storage, whereas the saturated dibromide requires rigorous purification to remove residual base and methanol before sensitive downstream cross-coupling reactions.
| Evidence Dimension | Synthetic steps required for cross-coupling readiness |
| Target Compound Data | 0 additional steps (ready for direct use) |
| Comparator Or Baseline | 10,11-dibromo-10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-one (Requires 1 aggressive basic elimination step) |
| Quantified Difference | Elimination of a harsh KOH/MeOH reflux step and subsequent purification |
| Conditions | Preparation for palladium-catalyzed or nucleophilic substitution reactions |
Purchasing the mono-brominated enone directly reduces process time, eliminates handling of corrosive reagents, and improves the reproducibility of subsequent catalytic steps.
Serves as the mandatory starting material for MK-801, where the vinylic bromide is essential for the initial amination step with N-methylpiperazine [1].
Utilized as the core precursor for synthesizing DIBO derivatives and other strained alkynes for copper-free bioorthogonal click chemistry, relying on the ketone for carbene-mediated ring expansion .
Employed in the synthesis of analytical reference standards for tricyclic antidepressant metabolites, specifically 10-hydroxy nortriptyline and its structural analogs .
Acts as a rigid, functionalized scaffold where the bromide serves as a handle for palladium-catalyzed cross-coupling (e.g., Suzuki or Sonogashira) to create extended dibenzosuberenone frameworks .